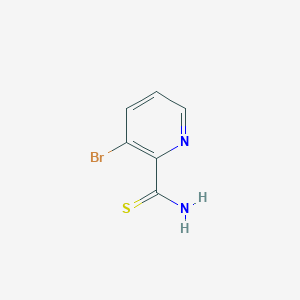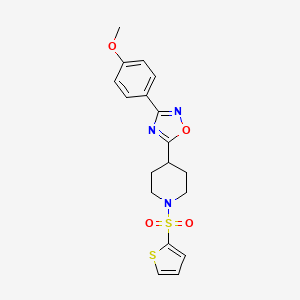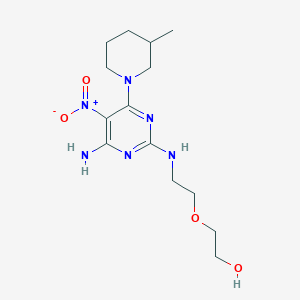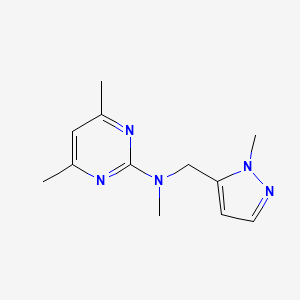
N,4,6-trimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole derivatives, which may include compounds similar to the one you mentioned, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are often used in the development of new drugs due to their broad range of chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for “N,4,6-trimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine” are not available, pyrazole derivatives are often synthesized using various methods. For instance, some hydrazine-coupled pyrazoles were successfully synthesized through a solvent-free condensation/reduction reaction sequence .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives can be quite diverse, depending on the specific compound and the conditions under which the reactions take place .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Pyrazole Derivatives A study detailed the synthesis of hydroxymethyl pyrazole derivatives which yielded N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine among other compounds. The structures were characterized using various techniques including X-Ray crystallography and spectroscopic methods, indicating the importance of these derivatives in understanding the chemical and biological properties of pyrazole compounds (Titi et al., 2020).
Pyrimidine-Linked Pyrazole Heterocyclics Another research synthesized pyrimidine-linked pyrazole heterocyclics, exploring their insecticidal and antibacterial potential. The study highlights the importance of structural and biological activity relationship in designing compounds with specific biological activities (Deohate & Palaspagar, 2020).
Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones The development of a practical method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones using microwave irradiation was reported. This research emphasized the advantages of the method such as short reaction time and convenient product isolation, pointing out the significance in the synthesis of these compounds (Ng, Tiekink, & Dolzhenko, 2022).
Biological Activities and Applications
Antitumor and Antimicrobial Activities One study synthesized pyrazolo[1,5-a]pyrimidines and examined their antitumor and antimicrobial activities, indicating the potential of these compounds in pharmaceutical applications. The compounds were characterized and their biological activities were confirmed, showing promising results as antibacterial and antifungal agents (Sayed, Khalil, & Raslan, 2012).
Antimicrobial and Anticancer Agents A series of pyrazole derivatives were synthesized and evaluated for their antimicrobial and anticancer activity. The study suggests that the structural features of these derivatives contribute significantly to their biological activities, making them potential candidates for pharmaceutical development (Hafez, El-Gazzar, & Al-Hussain, 2016).
Mecanismo De Acción
Direcciones Futuras
Pyrazole derivatives, including potentially “N,4,6-trimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine”, continue to be an area of interest in drug discovery due to their diverse pharmacological effects . Future research may focus on synthesizing new derivatives and evaluating their biological activities.
Propiedades
IUPAC Name |
N,4,6-trimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-9-7-10(2)15-12(14-9)16(3)8-11-5-6-13-17(11)4/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEFIUCGMILFMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)CC2=CC=NN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

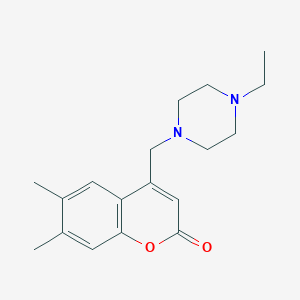

![1-(2,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2639442.png)
![3-(Dimethylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide](/img/structure/B2639443.png)
![4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2639447.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2639448.png)
![1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone oxime](/img/structure/B2639449.png)
![4-Cyano-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2639450.png)
![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2639451.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2639453.png)

